

Spectroscopic Properties of Acid Red 44: A Technical Guide

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Compound of Interest

Compound Name: Acid Red 44

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **Acid Red 44** (C.I. 16250; Ponceau 6R), an azo dye with applications in histology and as a colorant. This document summarizes the available quantitative data on its ultraviolet-visible (UV-Vis) absorption characteristics and outlines detailed experimental protocols for spectroscopic analysis. Notably, specific fluorescence data for **Acid Red 44** is not readily available in the reviewed scientific literature. Therefore, this guide also presents comparative data for a structurally related fluorescent azo dye, Disperse Red 19, to provide a contextual understanding of fluorescence in this class of compounds. Information on biological signaling pathways involving **Acid Red 44** is not found in the current body of scientific literature.

Introduction

Acid Red 44 is a synthetically produced red azo dye.^[1] It is the disodium salt of 7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid.^[2] Its primary applications are in the fields of histology, for staining fibrin in the MSB (Martius, Scarlet, Blue) trichrome stain, and as a colorant in the textile and paper industries.^[3] Understanding its spectroscopic properties is crucial for its application in these fields, as well as for toxicological and environmental studies, as some azo dyes have been noted for their potential genotoxicity. A thorough characterization of its interaction with light is fundamental for quality control, formulation development, and mechanistic studies.

Physicochemical Properties

A summary of the key physicochemical properties of **Acid Red 44** is presented in Table 1.

Table 1: Physicochemical Properties of **Acid Red 44**

Property	Value
IUPAC Name	disodium;7-hydroxy-8-(naphthalen-1-ylidaz恒)napthalene-1,3-disulfonate
Synonyms	C.I. Acid Red 44, C.I. 16250, Ponceau 6R, Crystal Ponceau 6R, Crystal Scarlet
CAS Number	2766-77-0
Molecular Formula	<chem>C20H12N2Na2O7S2</chem>
Molecular Weight	502.43 g/mol
Appearance	Red powder
Solubility	Soluble in water (red solution), slightly soluble in ethanol (yellowish-red solution). [2]

Spectroscopic Properties

UV-Visible Absorption Spectroscopy

Acid Red 44 exhibits characteristic absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, which are attributable to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the aromatic rings and the azo group (-N=N-), respectively. The primary absorption in the visible region is responsible for its red color. A summary of the available quantitative UV-Vis absorption data is provided in Table 2.

Table 2: UV-Visible Absorption Data for **Acid Red 44** in Aqueous Solution

Parameter	Value (nm)	Reference(s)
Maximum Absorption Wavelength (λ_{max})	510 - 518	[3][4]
513	[3]	
519	[5]	
Molar Absorptivity (ϵ)	Not available in the reviewed literature. Experimental determination is recommended.	

Fluorescence Spectroscopy

A comprehensive search of the scientific literature did not yield specific fluorescence data (excitation wavelength, emission wavelength, or quantum yield) for **Acid Red 44**. Azo dyes, in general, are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways from the excited state.

For comparative purposes, the fluorescence properties of a different fluorescent azo dye, Disperse Red 19, are presented in Table 3. It is important to note that Disperse Red 19 is structurally different from **Acid Red 44** and this data is provided only as a representative example of a fluorescent azo dye.

Table 3: Spectroscopic Properties of Disperse Red 19 (in Ethanol)

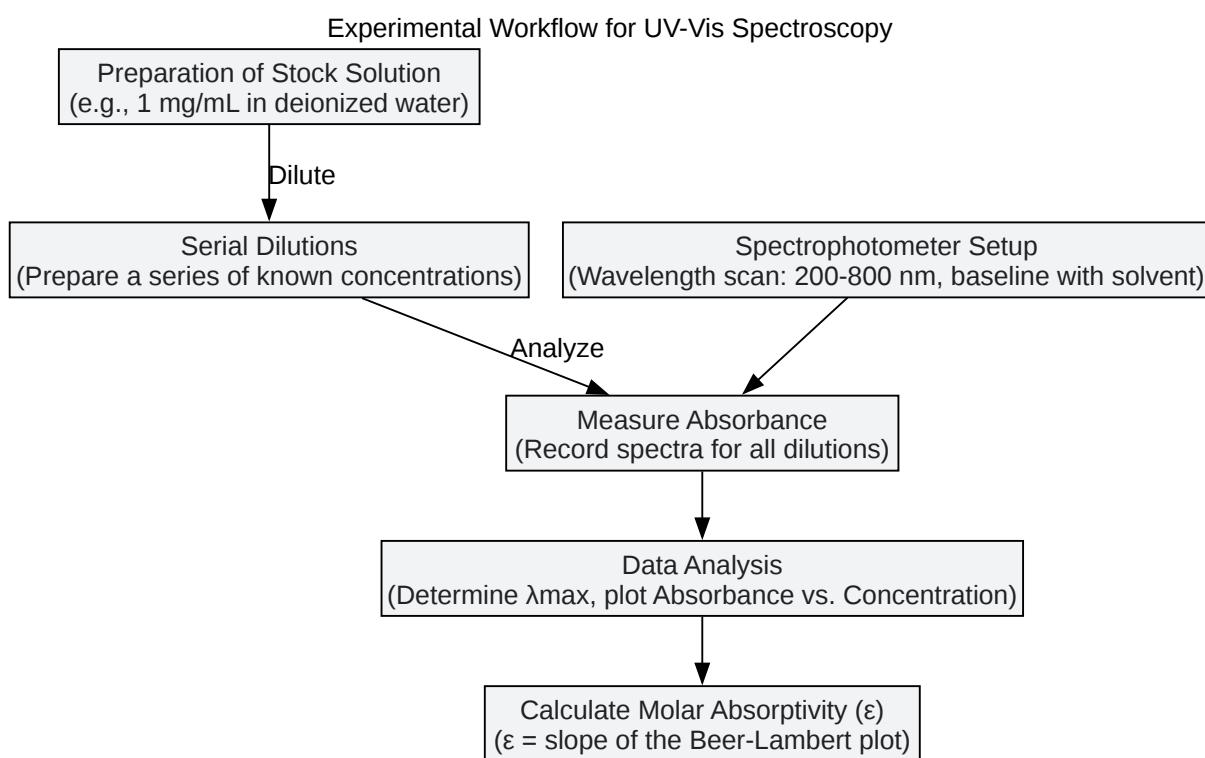
Parameter	Value (nm)	Reference(s)
Absorption Maxima (λ_{max})	285, 495	[6]
Fluorescence Emission Maxima (λ_{em})	324, 640	[6]
Stokes Shift	39, 145	[6]
Fluorescence Quantum Yield (Φ_f)	Not Reported	

Experimental Protocols

The following sections detail generalized protocols for the determination of the spectroscopic properties of **Acid Red 44**.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps for determining the UV-Vis absorption spectrum and molar absorptivity of **Acid Red 44**.



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Caption: Workflow for UV-Visible Absorption Spectroscopy.

Methodology:**• Materials:**

- **Acid Red 44** powder
- Deionized water (or other appropriate solvent)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- UV-Visible spectrophotometer

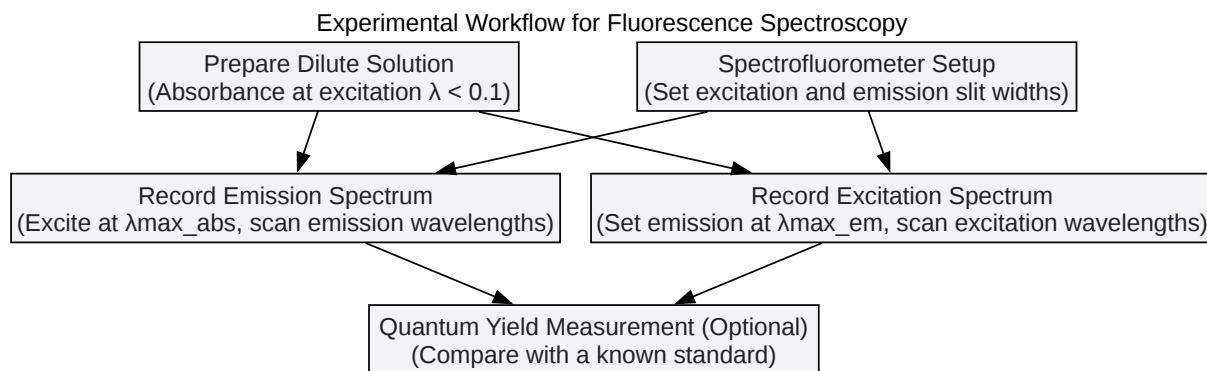
• Procedure:

1. Stock Solution Preparation: Accurately weigh a known mass of **Acid Red 44** and dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Serial Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
3. Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 200-800 nm. Use a quartz cuvette filled with deionized water as a blank to perform a baseline correction.
4. Measurement: Record the absorption spectrum for each dilution.
5. Data Analysis:
 - From the spectrum of a moderately concentrated solution, determine the maximum absorption wavelength (λ_{max}).
 - Create a Beer-Lambert plot by graphing the absorbance at λ_{max} versus the concentration of the dilutions.

- Perform a linear regression on the data points. The slope of the line is the molar absorptivity (ϵ) in $\text{L mol}^{-1} \text{cm}^{-1}$.

Fluorescence Spectroscopy

This protocol provides a general method for characterizing the fluorescence properties of a dye.



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Caption: Workflow for Fluorescence Spectroscopy.

Methodology:

- Materials:
 - **Acid Red 44**
 - Spectroscopy-grade solvent
 - Fluorometer cuvettes
 - Spectrofluorometer
 - Fluorescence standard (for quantum yield determination, e.g., quinine sulfate)

- Procedure:

1. Sample Preparation: Prepare a dilute solution of **Acid Red 44** in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically, the absorbance at the excitation wavelength should be less than 0.1).

2. Emission Spectrum:

- Set the excitation wavelength to the λ_{max} determined from the UV-Vis absorption spectrum.
- Scan a range of emission wavelengths, starting from ~10 nm above the excitation wavelength.
- The peak of this spectrum is the maximum emission wavelength (λ_{em}).

3. Excitation Spectrum:

- Set the emission wavelength to the λ_{em} determined from the emission spectrum.
- Scan a range of excitation wavelengths.
- The resulting spectrum should resemble the absorption spectrum.

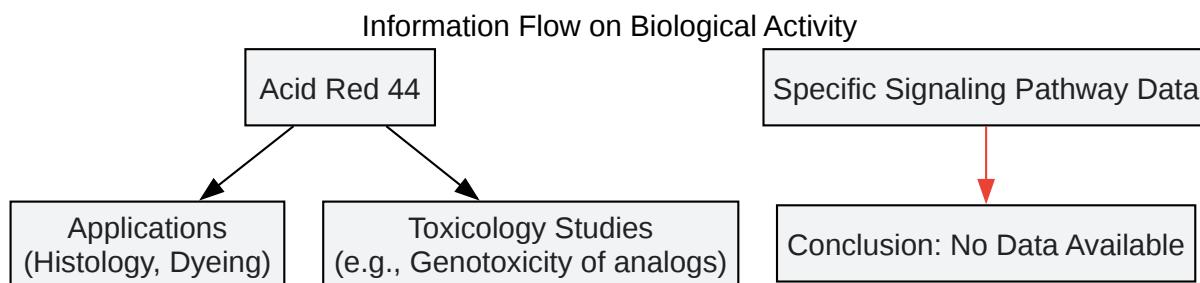
4. Quantum Yield (Relative Method):

- Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield under identical experimental conditions (excitation wavelength, slit widths, solvent).
- The quantum yield of the sample (Φ_x) can be calculated using the following equation:
$$\Phi_x = \Phi_{\text{st}} * (I_x / I_{\text{st}}) * (A_{\text{st}} / A_x) * (n_x^2 / n_{\text{st}}^2)$$
 where:
 - Φ is the quantum yield
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength

- n is the refractive index of the solvent
- subscripts 'x' and 'st' refer to the sample and the standard, respectively.

Signaling Pathways and Biological Mechanisms

A thorough review of the scientific literature did not reveal any established signaling pathways or specific molecular mechanisms of action for **Acid Red 44** in a biological context. Its primary use as a histological stain and industrial dye does not typically involve interactions with specific biological signaling cascades.



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Caption: Logical Relationship of Available Biological Information.

Conclusion

This technical guide has summarized the available spectroscopic data for **Acid Red 44**, focusing on its UV-Visible absorption properties. While quantitative data for its λ_{max} in aqueous solution is established, a reliable molar absorptivity value is not consistently reported in the literature, necessitating experimental determination for quantitative applications. A significant gap exists in the understanding of its fluorescence properties, as no specific data could be located. The provided experimental protocols offer a framework for researchers to characterize the spectroscopic properties of **Acid Red 44** and similar dyes. Future research should aim to fill the gap in fluorescence data to provide a more complete photophysical profile of this compound. There is currently no evidence to suggest that **Acid Red 44** is involved in specific biological signaling pathways.

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